molecular formula C24H36NO6P B11525556 2-(diethoxyphosphoryl)phenyl N-(cyclohex-3-en-1-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)glycinate

2-(diethoxyphosphoryl)phenyl N-(cyclohex-3-en-1-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)glycinate

Cat. No.: B11525556
M. Wt: 465.5 g/mol
InChI Key: CKKCCESDYTVDKH-UHFFFAOYSA-N
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Description

2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE involves multiple steps, including the formation of the diethoxyphosphoryl group, the cyclohex-3-en-1-yl group, and the oxolan-2-yl group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of these groups and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction could result in the formation of simpler alcohols or amines.

Scientific Research Applications

2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoric acid derivatives and compounds with similar functional groups, such as:

Uniqueness

2-(DIETHOXYPHOSPHORYL)PHENYL 2-{[(CYCLOHEX-3-EN-1-YL)METHYL][(OXOLAN-2-YL)METHYL]AMINO}ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H36NO6P

Molecular Weight

465.5 g/mol

IUPAC Name

(2-diethoxyphosphorylphenyl) 2-[cyclohex-3-en-1-ylmethyl(oxolan-2-ylmethyl)amino]acetate

InChI

InChI=1S/C24H36NO6P/c1-3-29-32(27,30-4-2)23-15-9-8-14-22(23)31-24(26)19-25(18-21-13-10-16-28-21)17-20-11-6-5-7-12-20/h5-6,8-9,14-15,20-21H,3-4,7,10-13,16-19H2,1-2H3

InChI Key

CKKCCESDYTVDKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OC(=O)CN(CC2CCC=CC2)CC3CCCO3)OCC

Origin of Product

United States

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